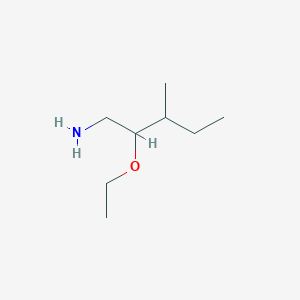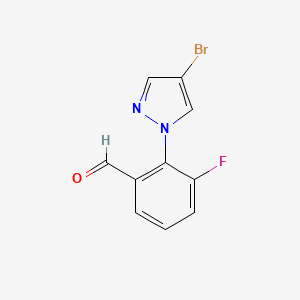![molecular formula C13H21NO B13312410 (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine is an organic compound with a complex structure that includes both an amine group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine typically involves the reaction of 2-methylbenzylamine with 1-methoxybutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces primary or secondary amines .
Scientific Research Applications
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound has a similar amine group but differs in its overall structure and functional groups.
1-Ethylpropylamine: Another amine compound with a simpler structure, used in various chemical syntheses.
Uniqueness
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine is unique due to its combination of a methoxy group and an amine group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-methoxy-N-[(2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
YPSGONBQEQOYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)

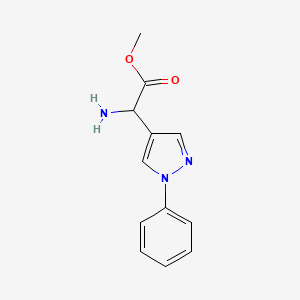
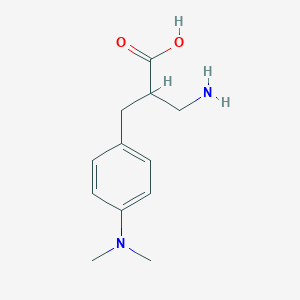


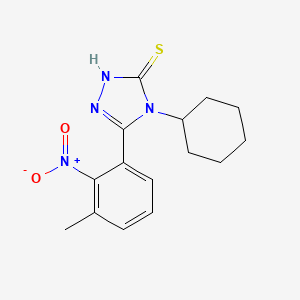
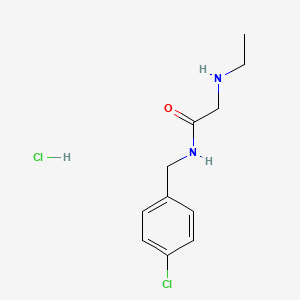
![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)
